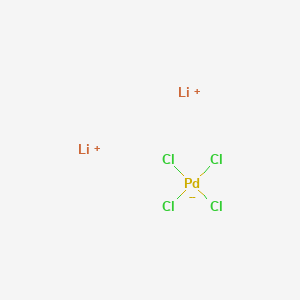

Lithium tetrachloropalladate(II)

描述

Significance of Palladium(II) in Transition Metal Chemistry and Catalysis

Palladium, a silvery-white metal of the platinum group, holds a position of prominence in transition metal chemistry. wikipedia.org Its utility is largely due to its versatile catalytic activity, which facilitates a vast number of chemical transformations. wikipedia.org Palladium(II) compounds, in particular, are instrumental in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. wikipedia.orgadvancedsciencenews.com The significance of this was recognized with the 2010 Nobel Prize in Chemistry, awarded for "palladium-catalyzed cross couplings in organic synthesis". advancedsciencenews.com These reactions are crucial in the production of pharmaceuticals, fine chemicals, and agrochemicals. numberanalytics.com

Palladium's catalytic prowess extends to a wide array of reactions, including hydrogenation, dehydrogenation, and petroleum cracking. wikipedia.org It is a key component in catalytic converters for automobiles, where it helps convert harmful exhaust gases into less toxic substances. wikipedia.org The diverse applications of palladium underscore its importance in both industrial processes and laboratory-scale synthesis. wikipedia.org

Overview of the Tetrachloropalladate(II) Anion as a Key Precursor in Synthetic Chemistry

The tetrachloropalladate(II) anion, [PdCl₄]²⁻, is a cornerstone in the world of synthetic chemistry, primarily serving as a versatile precursor for a multitude of palladium complexes and catalysts. wikipedia.org Its accessibility and reactivity make it an ideal starting point for generating more complex catalytic systems. The [PdCl₄]²⁻ anion is a component of the Wacker process, an industrial method for oxidizing ethylene (B1197577) to acetaldehyde. wikipedia.org This process helped to popularize organopalladium chemistry. wikipedia.org

The tetrachloropalladate(II) anion readily undergoes ligand substitution reactions, where the chloride ligands are replaced by other functional groups, allowing for the fine-tuning of the resulting catalyst's electronic and steric properties. This adaptability is crucial for achieving high selectivity and efficiency in various catalytic cycles.

Scope and Research Focus on Lithium Tetrachloropalladate(II) Systems

Among the various salts of the tetrachloropalladate(II) anion, lithium tetrachloropalladate(II) (Li₂[PdCl₄]) has garnered specific research interest. Its high solubility in polar organic solvents like methanol (B129727) and ethanol (B145695) enhances its utility in homogeneous catalysis. The lithium cation itself can play a role in the catalytic process, influencing the stability and reactivity of the complex.

Research on lithium tetrachloropalladate(II) systems often centers on its application in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for creating carbon-carbon bonds. Furthermore, its role in Wacker-type oxidations and carbonylation reactions continues to be an active area of investigation. samaterials.com The compound also serves as a precursor for synthesizing palladium nanoparticles, which have applications in materials science, including electrocatalysis and sensor technologies.

属性

IUPAC Name |

dilithium;tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Li.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYYJWVQORMAOY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].Cl[Pd-2](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Li2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Ligand Exchange Dynamics of Tetrachloropalladate Ii Anions

Ligand Substitution Kinetics and Thermodynamics in Aqueous and Non-Aqueous Media

The substitution of ligands in square-planar d⁸ complexes, such as tetrachloropalladate(II), is a widely studied area of inorganic chemistry. These reactions are pivotal in the synthesis of new complexes and in understanding the mechanisms of catalytic processes. The kinetics of these substitutions are typically described by a two-term rate law, which accounts for both a solvent-assisted pathway and a direct nucleophilic attack.

The general mechanism for ligand substitution in square-planar complexes is associative (Sₙ2), involving the formation of a five-coordinate trigonal bipyramidal intermediate. cbpbu.ac.in This mechanism is supported by several lines of evidence, including the observation of second-order kinetics and the influence of the entering and leaving groups on the reaction rate.

The replacement of chloride ligands in the [PdCl₄]²⁻ complex by water molecules, a process known as aquation, is a fundamental step in its aqueous chemistry. The stepwise replacement of chloride ions leads to the formation of a series of aquated species, [PdCl₃(H₂O)]⁻, [PdCl₂(H₂O)₂], [PdCl(H₂O)₃]⁺, and ultimately [Pd(H₂O)₄]²⁺. The kinetics of these aquation steps are crucial for understanding the availability of coordination sites for incoming ligands.

Recent studies have highlighted the significant difference in reactivity between chloro, aqua, and hydroxo complexes of palladium(II) in aqueous solution, a factor that has important implications for their potential applications. ias.ac.in The introduction of a chloride ligand into the coordination sphere of an aqua-palladium(II) complex is the reverse of aquation and is favored in solutions with high chloride concentrations. libretexts.org This equilibrium is a key aspect of the chemistry of tetrachloropalladate(II) in aqueous media.

The rates of these substitution reactions are influenced by the nature of the entering and leaving groups. For instance, the introduction of ligands with strong trans-effects, such as thiourea, can significantly labilize the ligand in the position trans to it, leading to faster substitution rates. ias.ac.in

The solvent plays a critical role in the kinetics and thermodynamics of ligand exchange reactions involving tetrachloropalladate(II). The solvent can act as a competing ligand, and its polarity and coordinating ability can influence the stability of the ground state and the transition state of the reaction.

Studies in various non-aqueous solvents have shown that the solvent can significantly affect the rate of substitution. researchgate.net The interpretation of solvent effects in square-planar substitutions can be complex due to the "soft" nature of the palladium(II) center. researchgate.net Solvation effects can be categorized as general (non-specific) and specific, where the solvent coordinates to the metal center at the vacant axial positions. researchgate.net The ability of a solvent to form hydrogen bonds can also influence the configuration of the ligands in the complex. kit.edu

For example, the rate of substitution can vary significantly between protic and aprotic solvents. In some cases, the solvent's ability to stabilize the charged transition state can lead to an acceleration of the reaction. Conversely, strongly coordinating solvents can compete with the entering ligand, slowing down the substitution process.

Formation of Anionic Palladium(II) Complexes and Ate Complexes

The tetrachloropalladate(II) anion is itself an example of an anionic palladium(II) complex. The formation of such complexes is a common feature of palladium chemistry, particularly in the context of catalysis. Anionic "ate" complexes, where the metal center has a formal negative charge, are often invoked as key intermediates in various cross-coupling reactions. nih.govresearchgate.net

The anions present in the reaction mixture, often originating from the palladium precursor (e.g., Cl⁻ from Li₂[PdCl₄]), can play a crucial role in the catalytic cycle. nih.govuwindsor.ca These anions can coordinate to both palladium(0) and palladium(II) species, forming anionic intermediates that can have different reactivity compared to their neutral counterparts. nih.govuwindsor.ca For instance, tricoordinated anionic Pd(0) complexes like [Pd(0)L₂Cl]⁻ have been identified as the effective catalysts in some cross-coupling reactions, rather than the commonly assumed neutral [Pd(0)L₂] complex. nih.govuwindsor.ca

Furthermore, the oxidative addition of an aryl halide to these anionic Pd(0) species can lead to the formation of pentacoordinated anionic arylpalladium(II) complexes, such as [ArPdI(Cl)L₂]⁻. nih.govuwindsor.ca The formation of these ate complexes can significantly impact the kinetics of the oxidative addition step and the subsequent reactivity of the arylpalladium(II) intermediate.

Structural Elucidation of Coordination Complexes Derived from Tetrachloropalladate(II)

The structure of coordination complexes derived from tetrachloropalladate(II) is typically square planar, a common geometry for d⁸ metal ions. The coordination sphere around the palladium(II) center is defined by the ligands that are directly bonded to it. youtube.com

The reaction of tetrachloropalladate(II) with various ligands can lead to the formation of a wide range of complexes with different coordination environments. For example, reaction with bidentate ligands can lead to the formation of chelate complexes where the ligand is bonded to the palladium center through two donor atoms. nih.gov The nature of the donor atoms (e.g., nitrogen, oxygen, sulfur) and the steric and electronic properties of the ligand can influence the geometry and stability of the resulting complex.

X-ray crystallography is a powerful technique for the definitive structural characterization of these complexes. acs.org Spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy also provide valuable information about the coordination environment of the palladium(II) center. researchgate.net For instance, in the ¹H NMR spectrum of a palladium(II) complex containing a methyl group, the resonance of the methyl protons can provide information about the other ligands in the coordination sphere. acs.org

The table below summarizes the coordination numbers and geometries of some representative palladium(II) complexes.

| Complex | Coordination Number | Geometry |

| [PdCl₄]²⁻ | 4 | Square Planar |

| [Pd(NH₃)₄]²⁺ | 4 | Square Planar |

| [Pd(CN)₄]²⁻ | 4 | Square Planar |

| [Pd(acac)₂] | 4 | Square Planar |

| [Pd(PPh₃)₂Cl₂] | 4 | Square Planar |

Table 1: Coordination Geometries of Selected Palladium(II) Complexes

Reaction Mechanisms and Active Species in Palladium Catalyzed Transformations

Precatalyst Activation Pathways and Generation of Active Catalytic Species

The activation of lithium tetrachloropalladate(II) is a critical first step in any catalytic cycle, involving its conversion into a more reactive, typically lower-valent palladium species. This process is not a simple, single-step event but rather a complex series of equilibria influenced by various factors within the reaction medium.

The general activation of palladium(II) precatalysts can proceed through several recognized pathways, including solvent-assisted activation, nucleophilic attack, or transmetalation. researchgate.net For allyl-type palladium precatalysts, for example, it has been proposed that an alcohol solvent can coordinate to the metal, undergo deprotonation by a base, and then transfer a hydride to the allyl ligand to generate the active Pd(0) species. researchgate.net Alternatively, a nucleophile can directly attack the organic ligand, or a transmetalation reaction with a component like a boronic acid can lead to reductive elimination and the formation of Pd(0). researchgate.net While these pathways are described for specific precatalysts, the underlying principles of reduction from Pd(II) to Pd(0) are broadly applicable.

In the context of Li₂PdCl₄, its activation is facilitated by its dissolution in polar solvents, where the tetrachloropalladate(II) anion, [PdCl₄]²⁻, becomes available for subsequent transformations. The presence of ligands, reducing agents, and other additives in the reaction mixture dictates the specific pathway for the generation of the catalytically active species.

The generation of palladium(0) is a cornerstone of many palladium-catalyzed cross-coupling reactions, as it is the species that typically initiates the catalytic cycle via oxidative addition. youtube.comnih.gov The reduction of Pd(II) precursors, including those derived from Li₂PdCl₄, to Pd(0) is a pivotal step.

Various reagents can effect this reduction. For instance, phosphines can act as both ligands and reducing agents. The reduction of palladium(II) acetate (B1210297) by phosphines to form Pd(0) complexes has been well-documented. researchgate.net Similarly, hydrazine (B178648) is a common reductant used in the synthesis of Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) from Pd(II) precursors. wikipedia.orgresearchgate.net In some catalytic systems, other components of the reaction mixture, such as amines or even the boronic acid in Suzuki-Miyaura coupling, can facilitate the reduction of Pd(II) to Pd(0). researchgate.net

The general sequence for the formation of a catalytically active Pd(0) species from a Pd(II) source like Li₂PdCl₄ in the presence of a ligand (L) can be conceptualized as follows:

Ligand Exchange: The chloride ligands on the [PdCl₄]²⁻ anion are displaced by stronger-donating ligands present in the solution, such as phosphines or N-heterocyclic carbenes (NHCs).

Reduction: The resulting Pd(II)-ligand complex is then reduced to a Pd(0)-ligand complex. This reduction can be effected by an external reducing agent or by another component of the reaction mixture.

The resulting Pd(0) species, often formulated as LₙPd(0), is the entry point into the main catalytic cycle. The number of ligands (n) coordinated to the palladium center is highly dependent on the steric and electronic properties of the ligands themselves.

While neutral Pd(0) complexes are often depicted as the active species, compelling evidence suggests that anionic palladium complexes, in both the Pd(0) and Pd(II) oxidation states, play a crucial, and sometimes dominant, role in catalysis. scispace.comnih.govuwindsor.ca The anions present in the reaction, originating from the precatalyst (like Cl⁻ from Li₂PdCl₄), salts, or substrates, can coordinate to the palladium center, significantly influencing its reactivity. scispace.comuwindsor.ca

Anionic Palladium(0) Intermediates: The coordination of an anion (X⁻) to a neutral Pd(0) complex, such as Pd(0)L₂, forms a tricoordinated anionic species, [Pd(0)L₂X]⁻. scispace.comuwindsor.cascribd.com Studies have shown that these anionic Pd(0) complexes can be the active species undergoing oxidative addition, and in some cases, they exhibit enhanced reactivity compared to their neutral counterparts. scispace.com The presence of these anionic species is a critical consequence of using precursors like Li₂PdCl₄, where a high concentration of chloride ions is inherent.

Anionic Palladium(II) Intermediates: Following oxidative addition to an anionic Pd(0) species, or through the coordination of an anion to a neutral arylpalladium(II) complex, pentacoordinated anionic Pd(II) intermediates of the type [ArPdX₂L₂]⁻ can be formed. nih.govuwindsor.cascribd.com These species have been identified as key intermediates that influence the subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination. scispace.comuwindsor.ca The formation of these anionic palladium species, both Pd(0) and Pd(II), underscores the importance of considering the entire composition of the reaction mixture, as seemingly simple spectator ions can be intimately involved in the catalytic process. scispace.comnih.gov

Oxidative Addition Processes in Catalytic Cycles

Oxidative addition is the fundamental step that initiates most palladium-catalyzed cross-coupling cycles. youtube.com In this process, the palladium catalyst, typically in the Pd(0) oxidation state, inserts into a bond of the substrate, most commonly a carbon-halogen bond of an organic halide. This reaction results in the oxidation of palladium from Pd(0) to Pd(II) and the formation of a new organopalladium(II) complex. youtube.comnih.gov

The general form of this reaction is: Pd(0)Lₙ + R-X → R-Pd(II)(X)Lₙ

The reactivity in the oxidative addition step is influenced by several factors, including the nature of the organic halide (R-I > R-Br > R-Cl), the electron density at the palladium center, and the steric and electronic properties of the ancillary ligands (L). rsc.org

When the active catalyst is an anionic Pd(0) species, as can be generated from Li₂PdCl₄, the oxidative addition proceeds from this charged complex. scispace.comuwindsor.ca The kinetics and mechanism of oxidative addition can be significantly affected by the nature of the anion coordinated to the Pd(0) center. scispace.com For instance, the oxidative addition to an anionic palladium(0) species has been identified as the rate-determining step in some Mizoroki-Heck coupling reactions. nih.gov

Furthermore, the nature of the active palladium species, whether it is a 12-electron PdL or a 14-electron PdL₂ complex, can lead to different oxidative addition mechanisms and even divergent site selectivity in dihalogenated substrates. nih.gov This highlights the intricate relationship between the ligand, the palladium precursor, and the substrate in this crucial catalytic step.

Reductive Elimination Pathways and Product Formation

Reductive elimination is the final, product-forming step in many palladium-catalyzed cross-coupling reactions. youtube.com In this step, two organic groups attached to the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired carbon-carbon or carbon-heteroatom bond. Simultaneously, the palladium center is reduced from Pd(II) back to Pd(0), thus regenerating the active catalyst for the next turnover. youtube.com

The general form of this reaction is: R¹-Pd(II)(R²)Lₙ → R¹-R² + Pd(0)Lₙ

For this step to occur, the two groups to be coupled (R¹ and R²) typically need to be in a cis orientation to each other on the square planar Pd(II) complex. The facility of reductive elimination is influenced by the nature of the R groups and the ancillary ligands. Electron-withdrawing R groups and bulky ligands can often accelerate this process.

Ligand Effects on Catalytic Performance and Selectivity

The choice of ligand is paramount in palladium catalysis, as it profoundly influences the stability, reactivity, and selectivity of the catalyst. Ligands modulate the electronic and steric environment of the palladium center, thereby affecting every elementary step of the catalytic cycle, from precatalyst activation to reductive elimination. researchgate.netmdpi.com

Ligands serve several key functions:

Solubilization and Stabilization: They solubilize the metal salt, such as those derived from Li₂PdCl₄, in organic solvents and stabilize the resulting palladium complexes, preventing aggregation into inactive palladium black. mdpi.com

Tuning Reactivity: By donating electron density to the palladium center, ligands can enhance its reactivity in oxidative addition. Conversely, their steric bulk can promote the formation of coordinatively unsaturated species that are highly reactive. researchgate.nettcichemicals.com

Controlling Selectivity: Ligands can direct the regioselectivity and stereoselectivity of a reaction by influencing the geometry of the transition states.

The interaction between the tetrachloropalladate(II) anion and the chosen ligand is the first step in forming the active catalyst. The chloride ions can be displaced by stronger-donating ligands, or they can remain in the coordination sphere, leading to the formation of anionic palladium species that have their own unique catalytic properties. scispace.comuwindsor.ca

Over the past few decades, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in palladium catalysis, often outperforming traditional phosphine (B1218219) ligands. tcichemicals.comnih.gov NHCs are known for their strong σ-donating ability, which is generally greater than that of phosphines, and their tunable steric bulk. tcichemicals.comscripps.edu

Key characteristics of NHC ligands include:

Strong M-C Bond: NHCs form very strong bonds with palladium, which contributes to the high stability of the resulting complexes and can prevent catalyst decomposition. scripps.edu

Enhanced Catalytic Activity: The strong electron-donating nature of NHCs makes the palladium center more electron-rich and thus more reactive in oxidative addition, particularly with challenging substrates like aryl chlorides. scripps.edu

Steric Influence: The steric bulk of NHC ligands, which can be readily modified by changing the substituents on the nitrogen atoms, plays a crucial role in stabilizing low-coordinate palladium species and influencing selectivity. mdpi.com

When Li₂PdCl₄ is used as a precatalyst in conjunction with an NHC, the in-situ formation of the active (NHC)Pd catalyst proceeds through the displacement of chloride ligands by the NHC. The resulting well-defined (NHC)Pd(II) complexes can then be reduced to the active (NHC)Pd(0) species. nih.gov The use of well-defined (NHC)Pd(II) precatalysts is often preferred as it allows for better control over the catalyst's activation and performance. nih.gov The combination of the accessible Li₂PdCl₄ precursor with the robust and highly effective NHC ligands represents a potent system for a wide range of catalytic transformations.

Phosphine-Based Ligands

Phosphine ligands are ubiquitous in palladium catalysis due to their strong σ-donating and tunable π-accepting properties, which stabilize the palladium center and influence its reactivity. When using lithium tetrachloropalladate(II) as a precursor, the addition of phosphine ligands typically leads to the in-situ formation of Pd(0) species, which are the active catalysts in many cross-coupling reactions.

The catalytically active species is often a monoligated, highly reactive L₁Pd(0) complex, which exists in equilibrium with a more stable L₂Pd(0) species. nih.gov The steric bulk and strong electron-donating ability of many phosphine ligands, particularly dialkylbiaryl phosphines, promote the formation of the monoligated active species. nih.gov This allows for efficient oxidative addition, even with less reactive substrates like aryl chlorides, under mild conditions. nih.gov

The reaction between cyclopalladated dimers and lithium diphenylphosphide highlights the formation of various palladium-phosphine complexes, depending on the reaction conditions. researchgate.net This demonstrates the stepwise substitution of chloride ligands to introduce phosphine groups, leading to catalytically relevant structures. High-pressure NMR spectroscopic studies on palladium-diphosphine systems have provided direct insight into the catalytic cycle, identifying the resting state of the catalyst and confirming that an isolable hydride complex is not always a prerequisite for the catalytic mechanism to proceed. nih.gov

The choice of phosphine ligand can significantly impact the reaction outcome. Below is a table summarizing the characteristics of different phosphine ligand types used in palladium catalysis.

| Ligand Type | Key Characteristics | Influence on Catalysis |

| Monodentate Phosphines (e.g., PPh₃, PCy₃, P(t-Bu)₃) | Varying steric bulk and electronic properties. | Influences the stability and reactivity of the Pd(0) complex. Bulky, electron-rich phosphines often lead to highly active monoligated species. |

| Bidentate Phosphines (e.g., dppf, BINAP, DPEphos) | Form chelate complexes with the palladium center. | The "bite angle" of the diphosphine can control selectivity, particularly in asymmetric catalysis. |

| Biaryl Phosphines (e.g., SPhos, XPhos, RuPhos) | Possess significant steric bulk and strong electron-donating capabilities. | Promote the formation of highly reactive L₁Pd(0) species, enabling challenging cross-coupling reactions with high efficiency and under mild conditions. nih.gov |

Pincer Ligand Systems

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, forming two metallacycles. This coordination mode imparts exceptional stability to the resulting metal complex. Lithium tetrachloropalladate(II) is a common precursor for the synthesis of pincer palladacycles, which are effective catalysts for reactions such as C-H activation.

Palladium(II) complexes with NNN-type pincer ligands exhibit a favorable balance between stability and reactivity, making them highly active in C-C bond-forming reactions like the Suzuki-Miyaura coupling. nih.gov These complexes are often stable to air and moisture, which is a significant practical advantage. nih.gov

There is ongoing discussion regarding the true nature of the active catalytic species when pincer complexes are employed. While some studies suggest that the intact pincer complex is the active catalyst, potentially cycling between Pd(II) and Pd(IV) oxidation states, other research indicates that the pincer complex may serve as a precatalyst that releases palladium nanoparticles (NPs) or other low-ligated palladium species. nih.gov For instance, in Suzuki coupling reactions catalyzed by (E,N,E) pincer complexes (where E = S, Se, Te) derived from a palladium(II) source, the active species were identified as in-situ generated Pd(0) nanoparticles approximately 1-3 nm in size. rsc.org

Anilines and Other Amine-Type Ligands

While often acting as substrates in amination reactions, amine-type molecules can also serve as ligands in palladium catalysis. The nitrogen atom's lone pair can coordinate to the palladium center, influencing its electronic properties and reactivity. For example, N,N-dimethylbenzylamine can act as a C,N-chelating ligand, forming stable cyclopalladated complexes that can be precursors to other catalytically active species. researchgate.net

In the context of cross-coupling reactions, the use of aniline (B41778) and other amine derivatives as ligands is less common than phosphines. However, they can play a role in the catalytic system. Imidazolium-based ligands, derived from N-heterocyclic carbenes (NHCs), which are structurally related to amines, can be synthesized from lithium tetrachloropalladate(II) and form highly active palladium complexes for coupling reactions. The mechanism of catalyst activation and participation often involves the amine coordinating to the Pd(II) precursor, facilitating its reduction to the active Pd(0) state.

Influence of Solvent and Additives on Reaction Mechanism and Rate

The solvent is a critical component in palladium-catalyzed reactions, exerting a significant influence on reaction rates, selectivity, and even the nature of the active catalytic species. whiterose.ac.ukresearchgate.net Lithium tetrachloropalladate(II) is highly soluble in polar solvents like water and methanol (B129727), which facilitates its use in homogeneous catalysis. The choice of solvent can directly impact the stability of intermediates and transition states within the catalytic cycle. researchgate.netresearchgate.net

Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used. However, some solvents can actively participate in the reaction by aiding in the reduction of the Pd(II) precursor to the active Pd(0) catalyst. whiterose.ac.uk The polarity of the solvent can dramatically alter reaction selectivity. For example, in the Suzuki-Miyaura coupling of chloroaryl triflates using a Pd/P(t-Bu)₃ system, nonpolar solvents like THF or toluene (B28343) favor reaction at the C-Cl bond, whereas polar solvents like DMF or acetonitrile switch the selectivity to the C-OTf bond. researchgate.netnih.gov This switch is attributed to the ability of polar solvents to stabilize a proposed anionic palladium complex, [Pd(P(t-Bu)₃)X]⁻ (where X is an anion), which becomes the active species and preferentially activates the C-OTf bond. researchgate.netnih.gov

Additives also play a crucial role in optimizing palladium-catalyzed transformations. rsc.org They can act as bases, co-catalysts, or agents that modify the ligand sphere of the palladium complex. In some systems, the acid used as a co-catalyst has a strong influence on activity; for example, trifluoroacetic acid can lead to high conversions, whereas other acids might inhibit the catalytic system. nih.gov The table below outlines the effects of different solvent types and additives.

| Factor | Type | Effect on Reaction Mechanism and Rate |

| Solvent | Polar Aprotic (e.g., DMF, MeCN, DMSO) | Can stabilize polar intermediates and charged transition states. researchgate.netresearchgate.net May alter the active catalytic species, leading to changes in chemoselectivity. researchgate.netnih.gov |

| Nonpolar (e.g., Toluene, THF, Dioxane) | Favors neutral catalytic species. nih.gov Can influence ligand dissociation and the rate of oxidative addition. | |

| Additive | Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Essential in many cross-coupling reactions (like Suzuki and Heck) to facilitate the transmetalation step and neutralize acid byproducts. |

| Acids (e.g., TFA) | Can act as a co-catalyst, significantly influencing reaction rates. nih.gov | |

| Salts (e.g., LiCl) | Can alter the coordination sphere of the palladium complex by providing additional ligands (Cl⁻), potentially forming anionic "ate" complexes and affecting reactivity. |

Computational Chemistry Approaches to Lithium Tetrachloropalladate Ii Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For lithium tetrachloropalladate(II), DFT calculations have been instrumental in understanding its fundamental properties.

Furthermore, DFT is employed to probe the reactivity of the tetrachloropalladate(II) complex. By calculating the energies of reactant, transition state, and product species, DFT can map out the potential energy surface of a reaction and determine the most likely reaction pathways. escholarship.orgresearchgate.net This is crucial for understanding its catalytic activity in various organic transformations. For instance, DFT studies can shed light on how Li₂PdCl₄ facilitates cross-coupling reactions by modeling the oxidative addition and reductive elimination steps. researchgate.net The impact of the lithium cations on the reactivity of the [PdCl₄]²⁻ anion can also be investigated, revealing their role in stabilizing intermediates or influencing the electronic properties of the palladium center. researchgate.net

Below is a table summarizing typical data obtained from DFT calculations on tetrachloropalladate(II) systems:

| Property | Typical Calculated Value/Information | Significance |

| Optimized Geometry | Pd-Cl bond lengths, Cl-Pd-Cl bond angles | Provides the most stable three-dimensional structure of the [PdCl₄]²⁻ anion. |

| Vibrational Frequencies | Infrared and Raman active modes | Helps in the interpretation of experimental vibrational spectra and confirms the nature of stationary points on the potential energy surface. |

| Electronic Energies | Total electronic energy, orbital energies (HOMO, LUMO) | Used to determine the relative stability of different isomers or reaction intermediates and to assess the electronic frontier orbitals involved in chemical reactions. |

| Reaction Enthalpies and Activation Energies | ΔH and Eₐ for elementary reaction steps | Predicts the feasibility and rates of catalytic cycles involving the tetrachloropalladate(II) complex. |

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Dynamics

While DFT provides a static picture of electronic structure and reactivity, Molecular Dynamics (MD) simulations offer a dynamic view of how lithium tetrachloropalladate(II) behaves in solution. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into solvation, ion pairing, and transport properties. arxiv.orgmdpi.com

In the context of Li₂PdCl₄, MD simulations can be used to study:

Solvation Structure: How solvent molecules arrange around the Li⁺ and [PdCl₄]²⁻ ions. arxiv.org This is critical as the solvent can significantly influence the reactivity of the catalyst.

Ion Pairing: The formation of contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and larger aggregates in solution. The extent of ion pairing can affect the availability and reactivity of the [PdCl₄]²⁻ anion.

Transport Properties: Diffusion coefficients of the ions, which are important for understanding reaction kinetics in solution. figshare.com

Classical MD simulations often employ force fields, which are sets of parameters that describe the potential energy of the system. nih.gov For more accurate descriptions, particularly when bond breaking and formation are involved, ab initio MD (AIMD) simulations can be used. rsc.org AIMD combines MD with electronic structure calculations (like DFT) at each time step, providing a more rigorous treatment of the system's dynamics. rsc.org

The following table outlines the types of information that can be extracted from MD simulations of Li₂PdCl₄ solutions:

| Simulation Output | Information Gained | Relevance |

| Radial Distribution Functions (RDFs) | Describes the probability of finding one atom at a certain distance from another. | Reveals the structure of the solvation shells around the Li⁺ and [PdCl₄]²⁻ ions. arxiv.org |

| Coordination Numbers | The average number of solvent molecules or counter-ions in the first solvation shell. | Quantifies the immediate chemical environment of the ions. |

| Mean Square Displacement (MSD) | A measure of the average distance an ion travels over time. | Used to calculate diffusion coefficients, which are related to ionic mobility. |

| Residence Times | The average time a solvent molecule spends in the first solvation shell of an ion. | Indicates the strength of the ion-solvent interactions. arxiv.org |

Elucidation of Mechanistic Pathways and Transition States

A key application of computational chemistry in the study of lithium tetrachloropalladate(II) is the elucidation of reaction mechanisms. nih.govresearchgate.netoregonstate.edu By combining DFT and other methods, researchers can map out the entire energy landscape of a catalytic reaction, identifying all intermediates and transition states. escholarship.orgbyu.edu

The process typically involves:

Proposing a plausible reaction mechanism: Based on experimental observations and chemical intuition. nih.govresearchgate.net

Locating stationary points: Using DFT, the geometries and energies of all reactants, intermediates, products, and transition states are calculated. ucsb.edu

Verifying transition states: A true transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. youtube.comscm.comyoutube.com This imaginary frequency corresponds to the motion along the reaction coordinate.

Constructing a reaction profile: The calculated energies are used to plot an energy profile for the proposed mechanism, showing the energy changes as the reaction progresses. researchgate.net

This approach allows for a detailed understanding of how Li₂PdCl₄ catalyzes reactions. For example, in a cross-coupling reaction, computations can determine whether the mechanism proceeds via a specific catalytic cycle, and can identify the rate-determining step of the reaction. nih.gov This knowledge is invaluable for optimizing reaction conditions and improving catalyst performance.

Prediction of Ligand Effects and Principles for Catalyst Design

Computational chemistry provides a powerful platform for the rational design of new catalysts based on the tetrachloropalladate(II) core. youtube.comnih.gov By systematically modifying the ligands around the palladium center in a computational model, it is possible to predict how these changes will affect the catalyst's activity and selectivity. mdpi.com

For instance, DFT calculations can be used to:

Screen potential ligands: By calculating the binding energies of different ligands to the palladium center, one can predict which ligands will form stable complexes.

Evaluate electronic effects: The introduction of electron-donating or electron-withdrawing groups on the ligands can alter the electronic properties of the palladium center, which in turn affects its reactivity. DFT can quantify these effects.

Assess steric effects: The size and shape of the ligands can influence the accessibility of the catalytic site and the selectivity of the reaction. Computational models can predict these steric hindrances.

These theoretical predictions can then be used to guide experimental efforts, focusing on the most promising ligand modifications. This in silico approach can significantly accelerate the discovery of new and improved catalysts, saving time and resources compared to a purely trial-and-error experimental approach. youtube.comnih.gov

Correlation of Theoretical Predictions with Experimental Observations

The validation of computational models against experimental data is a crucial step in ensuring their accuracy and predictive power. psu.edunih.govresearchgate.net For lithium tetrachloropalladate(II) systems, theoretical predictions can be correlated with a variety of experimental observations.

| Theoretical Prediction | Experimental Technique for Validation |

| Geometric Parameters | X-ray Crystallography, EXAFS (Extended X-ray Absorption Fine Structure) |

| Vibrational Frequencies | Infrared (IR) and Raman Spectroscopy |

| Electronic Transitions | UV-Vis Spectroscopy |

| Reaction Kinetics and Mechanisms | Kinetic studies, in-situ spectroscopy (e.g., NMR, IR) |

| Thermodynamic Data | Calorimetry |

A strong correlation between theoretical and experimental results builds confidence in the computational model, allowing it to be used to predict properties and behaviors that are difficult or impossible to measure experimentally. researchgate.net Discrepancies between theory and experiment, on the other hand, can point to deficiencies in the computational model or suggest new avenues for experimental investigation.

Advanced Material Science Applications of Tetrachloropalladate Ii Salts

Precursor for Palladium Nanoparticle Synthesis

Tetrachloropalladate(II) salts are fundamental precursors in the synthesis of palladium nanoparticles (PdNPs) due to their reliability and the chemical accessibility of the palladium(II) center for reduction to the zerovalent state (Pd(0)). mdpi.com The synthesis is typically achieved through chemical reduction, where the tetrachloropalladate salt is dissolved and treated with a reducing agent. The morphology, size, and size distribution of the resulting PdNPs are critical factors for their application, particularly in catalysis, and can be precisely controlled by manipulating various reaction parameters. upb.ro

Common synthesis strategies include the polyol method, where a high-boiling-point alcohol like ethylene (B1197577) glycol acts as both the solvent and the reducing agent, and wet chemical methods using strong reducing agents like sodium borohydride. mdpi.comupb.ro To prevent aggregation and control growth, stabilizing agents or surfactants, such as polyvinylpyrrolidone (B124986) (PVP) or cetyl trimethyl ammonium (B1175870) bromide (CTAB), are introduced into the reaction mixture. upb.ro Research has shown that the concentration of the stabilizer is inversely proportional to the final nanoparticle diameter; for instance, when using a tetrachloropalladate precursor, increasing PVP concentration from 15 to 30 g dm⁻³ can reduce the average PdNP diameter from 22.2 nm to 10.1 nm. frontiersin.org Another approach involves supporting the nanoparticles on a substrate, which can be achieved by exchanging anions in a layered material, like a zinc hydroxysalt, with the [PdCl₄]²⁻ anion, followed by in-situ reduction. redalyc.org

Below is a data table summarizing various methods for synthesizing palladium nanoparticles using tetrachloropalladate precursors.

| Synthesis Method | Palladium Precursor | Reducing Agent | Stabilizer/Support | Resulting Nanoparticle Characteristics |

| Polyol Method | K₂PdCl₄ | Ethylene Glycol | PVP and CTAB | Polyhedral shape, average size of 6.3 nm (in argon) to 8.4 nm (in air). upb.ro |

| Interlayer Exchange | Na₂PdCl₄ | Ethanol (B145695) | Zinc Hydroxychloride (ZHC) | Supported nanoparticles within the interlayer space of the hydroxysalt. redalyc.org |

| Electrochemical Deposition | Tetrachloropalladate | Applied Current | Polyvinylpyrrolidone (PVP) | Size is controllable by current density and stabilizer concentration (e.g., 10-22 nm). frontiersin.org |

| Green Synthesis | Na₂PdCl₄ | Black Tea Leaf Extract | Black Tea Leaf Extract | Active and recyclable catalyst for reduction reactions. mdpi.com |

Integration into Conductive Polymer Systems

The integration of palladium into conductive polymer systems is a key strategy for developing advanced composite materials with synergistic properties, combining the unique electronic characteristics of the polymer with the catalytic activity of the metal. While tetrachloropalladate salts are generally not used as direct oxidants to initiate polymerization, they serve as an excellent source for palladium nanoparticles that are subsequently embedded within or supported on a conductive polymer matrix. These polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), polypyrrole (PPy), and polyaniline, possess delocalized π-electron systems, making them electrically conductive. frontiersin.orgekb.eg

The process typically involves the synthesis of the conductive polymer via chemical or electrochemical oxidative polymerization, followed by the incorporation of palladium. ekb.eg Alternatively, PdNPs can be formed in-situ within the polymer matrix. This is achieved by first synthesizing the PdNPs from a tetrachloropalladate precursor and then dispersing them in a solution containing the monomer before polymerization is initiated. The resulting composite material benefits from a high dispersion of catalytically active sites throughout a conductive support, enhancing performance in applications like sensors and electrocatalysis. azom.com

The table below details examples of conductive polymer systems and the role of palladium precursors in their functionalization.

| Conductive Polymer | Method of Palladium Integration | Palladium Source | Potential Application |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | In-situ formation or post-synthesis embedding of PdNPs. | Tetrachloropalladate Salt | Energy storage, bio-sensing. frontiersin.org |

| Polypyrrole (PPy) | Embedding of pre-synthesized PdNPs during polymerization. | Tetrachloropalladate Salt | Sensors, photo-therapy platforms. ekb.eg |

| Poly-Phenanthroline Derivatives | Electropolymerization followed by PdNP deposition. | Tetrachloropalladate Salt | Electron transporting materials, biosensors. azom.com |

Fabrication of Porous Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of palladium into these frameworks creates highly active and stable heterogeneous catalysts. However, the direct synthesis of palladium-based MOFs (Pd-MOFs) from precursors like tetrachloropalladates is known to be challenging due to the high propensity of palladium to be reduced to Pd(0) and leach from the structure. nih.gov

Despite these challenges, several successful strategies have been developed:

Post-Synthetic Modification: In this approach, a stable, pre-formed MOF (e.g., a Co-Mn-MOF) is synthesized first. Subsequently, it is treated with a solution containing a palladium precursor, and PdNPs are deposited onto the MOF's vast internal and external surfaces. rsc.org This method leverages the porosity and stability of the host MOF to support highly dispersed nanoparticles.

Solvent-Assisted Ligand/Metal Exchange: Palladium(II) ions can be incorporated directly into the nodes of a robust MOF structure. For example, Pd(II) has been successfully integrated into the framework of MUV-22, which has a square-octahedron topology, through a solvent-assisted reaction, yielding a stable and highly active catalyst. nih.gov

Cluster-Based Synthesis: A more advanced method involves using pre-assembled, zero-valent palladium clusters as the building blocks themselves. These clusters can react with ditopic organic linkers to polymerize into a crystalline, ordered network, effectively creating a MOF with metallic clusters as the nodes. researchgate.net

While these methods may use various palladium sources, tetrachloropalladate salts are a primary candidate for strategies involving the deposition of Pd(II) or the formation of PdNPs. researchgate.net

The following table summarizes different approaches for creating palladium-containing MOFs.

| MOF Fabrication Strategy | Description | Palladium Source | Key Feature |

| PdNP Deposition on MOF | Pre-formed MOFs (e.g., Co-Mn-MOF-74) are used as a support for depositing Pd nanoparticles. | Pd(II) salt precursor (e.g., from tetrachloropalladate). | High dispersion of PdNPs on a stable, porous support. rsc.org |

| Solvent-Assisted Incorporation | Pd(II) ions are directly substituted into the metallic nodes of an existing framework (e.g., MUV-22). | Pd(II) salt. | Palladium atoms are integrated into the MOF's primary structure. nih.gov |

| Cluster-Based Framework | Pre-assembled palladium clusters (e.g., {Pd₃}) are used as building blocks with organic linkers. | Organometallic Pd(0) cluster. | Creates a highly ordered network of metallic clusters at the molecular limit. researchgate.net |

Synthesis of Bimetallic Nanocrystals (e.g., Pd-Pt Alloy Nanocrystals)

Bimetallic nanocrystals, particularly those combining palladium and platinum, are of immense interest as they often exhibit enhanced catalytic activity and stability compared to their monometallic counterparts, especially for reactions like methanol (B129727) oxidation and oxygen reduction in fuel cells. rsc.orgnih.gov Tetrachloropalladate(II) salts are crucial precursors in the facile, wet-chemical synthesis of these advanced materials.

A common and effective method is the co-reduction of two different metal salt precursors. For instance, Pd-Pt alloy nanocubes can be synthesized by the simultaneous reduction of sodium tetrachloropalladate(II) (Na₂PdCl₄) and potassium tetrachloroplatinate(II) (K₂PtCl₄) in a solvent like N,N-dimethylformamide (DMF), using a stabilizer such as PVP. rsc.orgacs.org By carefully controlling the molar ratio of the Pd and Pt precursors, the final composition of the alloy can be precisely tuned. Furthermore, the shape of the nanocrystals (e.g., cubes, dendrites, or concave structures) can be directed by introducing specific additives, such as halide ions (NaI or KBr), which preferentially adsorb to certain crystallographic facets and influence growth rates. acs.orgresearchgate.net

Another powerful technique is galvanic replacement , where pre-synthesized nanoparticles of one metal (e.g., Pd nanocubes) are used as a template. These are then placed in a solution containing the ions of a second, more noble metal (e.g., from a Pt salt), leading to the sacrificial oxidation of the template metal and the deposition of the second metal. researchgate.net

This table outlines synthetic approaches for producing Pd-Pt bimetallic nanocrystals using tetrachloropalladate precursors.

| Synthesis Method | Pd Precursor | Pt Precursor | Key Reagents/Conditions | Resulting Nanostructure |

| Co-reduction | Na₂PdCl₄ | K₂PtCl₄ | PVP (stabilizer), DMF (solvent), NaI (shape-directing agent). acs.org | Single-crystalline PtPd alloy nanocubes with controllable composition. acs.org |

| Seeded Growth | Pd nanocrystal seeds | K₂PtCl₄ | L-ascorbic acid (reducing agent), aqueous solution. nih.gov | Pd-Pt bimetallic nanodendrites with a Pd core and Pt branches. nih.gov |

| Galvanic Replacement | Pd nanocubes (template) | PtCl₆²⁻ | Br⁻ ions (induce reaction). researchgate.net | Pd-Pt bimetallic nanocrystals with a concave structure. researchgate.net |

| Co-reduction | Pd(II) chloride | M(II) nitrate (B79036) (M=Cu, Co, Ni) | Oleylamine (OAm) (stabilizer), high temperature (200-230 °C). rsc.org | Monodisperse Pd-based bimetallic nanocrystals (e.g., NiPd, CoPd). rsc.org |

Analytical and Spectroscopic Characterization Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of reactions catalyzed by palladium complexes and for identifying reactive intermediates. nih.gov The ability to observe changes in the chemical environment of specific nuclei in real-time provides a window into the dynamic processes occurring in solution. nih.govjhu.eduwiley.com

¹H and ¹³C NMR: Proton and carbon-13 NMR are fundamental for tracking the transformation of organic substrates and the formation of products. Changes in chemical shifts, signal intensities, and coupling constants of the organic ligands or substrates can be monitored over time to determine reaction rates and identify the formation of new species. For instance, in cross-coupling reactions, the disappearance of signals corresponding to the starting materials and the appearance of new signals for the coupled product can be quantitatively followed.

³¹P NMR: For reactions involving phosphine (B1218219) ligands, ³¹P NMR spectroscopy is particularly informative. The chemical shift of the phosphorus nucleus is highly sensitive to the coordination environment of the palladium center. nih.govnih.govepa.govresearchgate.netoup.com This sensitivity allows for the differentiation between various palladium-phosphine complexes that may be present in the catalytic cycle, such as oxidative addition complexes, transmetalation intermediates, and reductive elimination precursors. epa.gov Density Functional Theory (DFT) calculations can be employed to predict and help assign the ³¹P NMR chemical shifts of potential intermediates, aiding in their identification. nih.govnih.govresearchgate.net

A summary of typical applications of NMR spectroscopy in studying reactions involving palladium complexes is presented in the table below.

| NMR Nucleus | Application | Information Gained |

| ¹H | Reaction monitoring | Kinetics, conversion of reactants, formation of products |

| ¹³C | Structural elucidation | Changes in the carbon skeleton of ligands and substrates |

| ³¹P | Intermediate identification | Coordination environment of palladium, geometry of complexes |

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Coordination and Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the coordination of ligands to the palladium center and for identifying the functional groups present in the reacting molecules. nih.govinstanano.comresearchgate.netnih.govlibretexts.org The vibrational frequencies of specific bonds are sensitive to changes in the electronic environment, which can be altered upon coordination to a metal.

By monitoring the characteristic stretching frequencies of ligands, one can infer how they are bound to the palladium. For example, the C=O stretching frequency of a carbonyl-containing ligand will shift upon coordination to the palladium in lithium tetrachloropalladate(II). This shift can provide information about the strength of the metal-ligand bond and the mode of coordination. Similarly, the appearance or disappearance of specific vibrational bands can indicate the formation or consumption of functional groups during a reaction.

| Functional Group | Typical IR Frequency Range (cm⁻¹) | Information from Shifts |

| C=O (carbonyl) | 1650-1750 | Coordination to Pd, back-bonding effects |

| C=C (alkene) | 1620-1680 | π-complex formation |

| M-Cl (metal-halide) | 200-400 | Presence and nature of metal-halide bonds |

UV-Visible Spectroscopy for Kinetic Studies and Complex Formation

UV-Visible spectroscopy is a widely used technique for studying the kinetics of reactions involving transition metal complexes and for monitoring the formation of new palladium species. nih.govresearchgate.netpjsir.orgjournalijar.comacs.org The electronic transitions within the d-orbitals of the palladium(II) ion in lithium tetrachloropalladate(II) give rise to characteristic absorption bands in the UV-Visible region. journalijar.com

Changes in the coordination environment of the palladium center, such as ligand substitution or a change in oxidation state, will alter the energies of these d-d transitions, resulting in a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity. researchgate.netmdpi.com By monitoring the absorbance at a specific wavelength over time, the rate of a reaction can be determined. This technique is particularly useful for fast reactions where real-time monitoring is crucial. The formation of complexes between palladium(II) and various ligands can also be studied by titrating a solution of lithium tetrachloropalladate(II) with the ligand and observing the changes in the UV-Visible spectrum. science.govscience.gov

| Process | Spectroscopic Observation | Derived Information |

| Ligand Substitution | Shift in λmax, change in absorbance | Formation of new complexes, equilibrium constants |

| Redox Reaction | Appearance/disappearance of bands | Reaction kinetics, rate constants |

| Complex Formation | Isosbestic points | Stoichiometry of the complex |

X-ray Crystallography for Precise Molecular Structure Determination

For lithium tetrachloropalladate(II), X-ray crystallography can confirm the square planar geometry of the [PdCl₄]²⁻ anion and provide precise Pd-Cl bond lengths. If stable intermediates can be crystallized from a reaction mixture, this technique can offer unparalleled insight into their molecular architecture.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS) for Intermediate Identification

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is an exceptionally sensitive method for the detection and characterization of catalytic intermediates, even those present at very low concentrations. nih.govacs.orgnih.govuvic.capkusz.edu.cnnih.govuvic.cauvic.canih.govrsc.org ESI-MS allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the direct observation of charged intermediates in a reaction mixture. nih.gov

By analyzing the mass-to-charge ratio (m/z) of the detected ions, the elemental composition of the species can be determined. The characteristic isotopic distribution of palladium is a key signature that aids in the identification of palladium-containing ions. acs.org Tandem mass spectrometry (MS/MS) can be used to fragment the isolated ions, providing further structural information. ESI-MS has been successfully applied to identify a wide range of palladium intermediates in various catalytic reactions, including those involved in cross-coupling and oxidation processes. nih.govacs.orguvic.ca

| Ionization Technique | Advantages | Types of Intermediates Detected |

| ESI-MS | High sensitivity, soft ionization, suitable for charged species | Cationic and anionic palladium complexes, ligand-bound intermediates |

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis of Palladium

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the oxidation state of elements within a material. nih.govxpsfitting.combohrium.comresearchgate.netmdpi.comresearchgate.netacs.orgacs.orgresearchgate.net When analyzing catalysts, XPS can be used to determine the oxidation state of the palladium on a solid support or in a thin film.

The binding energy of the core-level electrons (e.g., Pd 3d) is sensitive to the chemical environment and oxidation state of the palladium atom. For instance, the Pd 3d₅/₂ binding energy for Pd(II) in an oxide or chloride environment is higher than that for metallic Pd(0). researchgate.netresearchgate.net This allows for the differentiation between Pd(II) and Pd(0) species, which is critical for understanding the activation of precatalysts and the redox processes occurring during a catalytic cycle.

| Palladium Species | Typical Pd 3d₅/₂ Binding Energy (eV) |

| Pd(0) | ~335 |

| Pd(II) (e.g., in PdO or PdCl₂) | ~337-338 |

Note: Binding energies can vary depending on the specific chemical environment and the reference used.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Reactivity Studies

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties and reactivity of palladium complexes. CV can provide information about the potentials at which a complex undergoes oxidation or reduction, the stability of the resulting species, and the kinetics of electron transfer processes.

For lithium tetrachloropalladate(II), cyclic voltammetry can be used to study its reduction from Pd(II) to Pd(0), a key step in the activation of many palladium catalysts. The electrochemical behavior of the complex can be studied in the presence of various substrates or ligands to gain insight into how these species influence the redox properties of the palladium center and to probe the feasibility of proposed electron transfer steps in a catalytic cycle.

Future Research Directions and Challenges

Development of Novel Catalytic Systems Based on Tetrachloropalladate(II) Precursors

Lithium tetrachloropalladate(II) (Li₂PdCl₄) serves as a versatile and accessible starting material for the synthesis of advanced palladium catalysts. Its utility lies in its ability to readily provide a soluble source of palladium(II) that can be transformed into a wide array of catalytically active species. Future research is intensely focused on leveraging such precursors to create novel catalytic systems with unprecedented efficiency and selectivity.

A significant frontier is the development of single-atom catalysts (SACs). Recently, researchers have created an innovative single-atom palladium catalyst encapsulated within a specially designed organic structure. miragenews.com This material acts as a "molecular switch," capable of selectively changing its catalytic function between different key reactions, such as bioreactions and carbon-carbon coupling, simply by altering the reaction conditions. miragenews.com This represents a major step towards creating "intelligent" catalytic systems that can be programmed for specific, complex chemical tasks, potentially leading to cleaner and more energy-efficient industrial processes. miragenews.com

Another area of intense research is the design of catalysts with precisely controlled structures to enhance performance. For instance, scientists have developed heterogeneous geminal atom catalysts (GACs) featuring two metal cores. sciencedaily.com In one example using copper, a polymeric carbon nitride support was used to hold two copper ions at a precise distance (approximately 0.4 nanometers), allowing them to function as a single, highly efficient unit for cross-coupling reactions. sciencedaily.com Applying similar design principles to palladium systems, starting from precursors like Li₂PdCl₄, could lead to catalysts with significantly enhanced activity for producing fine chemicals and pharmaceuticals. sciencedaily.com The development of novel catalyst systems also extends to creating unique catalyst supports and structures, such as phosphomolybdic acid-pillared interlayer clays (B1170129) (PTMA-PILC), which have shown improved activity in dehydration reactions. rsc.org

Challenges in this area include achieving precise control over the synthesis of these complex catalytic architectures and ensuring their stability under demanding industrial conditions. The deactivation of catalysts, for example through the aggregation of palladium nanoparticles, remains a significant hurdle that innovative designs seek to overcome. catalysis.blogeurekalert.org

Sustainable Synthesis and Application Methodologies for Palladium Catalysis

The high cost and environmental concerns associated with palladium have spurred a major push towards sustainable practices in catalysis. catalysis.blogrsc.org Future research is heavily invested in developing green synthesis routes for palladium catalysts and implementing more environmentally benign application methodologies.

A key trend is the move away from conventional synthesis methods that use hazardous reagents and organic solvents. nih.gov Researchers are exploring "biogenic" pathways, which utilize biological systems for the synthesis of palladium nanoparticles (PdNPs). researchgate.net This includes using microbes or plant extracts, such as from black tea leaves or Anacardium Occidentale shells, as both reducing and stabilizing agents. mdpi.com These methods operate at ambient temperature and pressure, significantly reducing the energy input and environmental footprint of catalyst production. nih.gov DNA has also been investigated as a potential support for metal nanoparticles due to its unique structural properties. mdpi.com

Improving the recyclability of palladium catalysts is another critical goal for sustainability. benthamdirect.com A major challenge is preventing the leaching of palladium into the product and the deactivation of the catalyst over multiple cycles. catalysis.blogmdpi.com Strategies to address this include immobilizing PdNPs on robust supports like zeolites, magnetic nanoparticles, or polymers. rsc.orgmdpi.com These supports facilitate easy separation of the catalyst from the reaction mixture, allowing for its reuse and minimizing metal contamination of the final products. nih.gov The development of solvent-free reaction conditions, such as solid-state mechanochemistry, also represents a significant step towards greener chemical manufacturing. eurekalert.org In this technique, mechanical force from ball milling is used to initiate reactions between solid reagents, eliminating the need for large quantities of solvent waste. eurekalert.org

The table below summarizes some green approaches being explored in palladium catalysis.

| Sustainable Approach | Description | Key Benefit | Reference(s) |

| Biogenic Synthesis | Use of microorganisms or plant extracts to reduce palladium salts and form nanoparticles. | Reduces use of toxic chemicals and energy; utilizes renewable resources. | nih.govresearchgate.netmdpi.com |

| Immobilization on Supports | Anchoring palladium nanoparticles on materials like zeolites, silica, or magnetic particles. | Enhances catalyst stability, simplifies recovery, and enables recycling. | rsc.orgmdpi.com |

| Green Solvents | Performing catalytic reactions in environmentally benign solvents like water or ethanol (B145695). | Reduces pollution and health hazards associated with volatile organic compounds. | mdpi.combenthamdirect.com |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive reactions in the solid state without solvents. | Eliminates solvent waste and can lead to higher efficiency. | eurekalert.org |

Despite progress, challenges remain in ensuring the long-term stability and activity of these sustainable catalysts, particularly when scaling up from laboratory to industrial production. mdpi.com

Advanced Computational Modeling for Complex Palladium Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex catalytic systems. acs.org Future advancements in this area promise to accelerate the design of next-generation palladium catalysts by providing deep mechanistic insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) calculations are widely used to model the entire catalytic cycle of palladium-catalyzed reactions. nih.govacs.org These models can elucidate reaction mechanisms, identify rate-limiting steps, and predict the influence of different ligands or substrates on catalyst performance. nih.gov For example, combined kinetic and computational analyses have been used to revise the mechanistic model for the palladium-catalyzed formylation of aryl bromides, revealing that the turnover-limiting step is a combination of reversible migratory insertion and dihydrogen activation. nih.gov Such detailed understanding allows for the rational design of catalysts with improved activity and selectivity.

A significant challenge in modeling palladium catalysis is the dynamic nature of the catalyst itself. In many reactions, the catalytic system is a "cocktail-of-species," involving a dynamic equilibrium between soluble palladium complexes and palladium nanoparticles. acs.org Advanced computational studies are beginning to model these complex phenomena, including the processes of catalyst leaching (dissolution of metal from nanoparticles) and redeposition. acs.org Understanding these pathways is crucial for developing more robust and long-lasting catalysts.

Looking forward, the integration of artificial intelligence (AI) and machine learning is set to revolutionize catalyst design. bioengineer.org Researchers have developed innovative computational frameworks, such as topology-based variational autoencoders (PGH-VAEs), for the "inverse design" of catalytic materials. bioengineer.org This approach allows scientists to specify a desired catalytic performance and use the AI model to generate novel, optimized active site configurations. bioengineer.org Such techniques can sift through vast combinatorial spaces of complex alloys and predict which elemental compositions and arrangements will yield the best catalysts, providing actionable guidance for synthetic chemists. mdpi.combioengineer.org

Exploration of New Reactivities and Transformational Processes

A fundamental driver of research in catalysis is the discovery of new chemical reactions and the development of novel methods to construct complex molecules. Palladium catalysis continues to be a fertile ground for such exploration, with scientists constantly uncovering new reactivities.

One of the most exciting recent developments is the use of visible light to drive palladium catalysis. rsc.org In these systems, a photoexcited palladium complex can engage in single-electron transfer processes, generating highly reactive radical intermediates that are difficult to access through traditional two-electron pathways. rsc.org This has enabled a host of unprecedented transformations and has allowed known reactions to be performed under much milder conditions. The synergistic combination of photoredox catalysis with palladium catalysis has been exploited in C–H activation, allylation, and dehydrogenation reactions. rsc.org

Researchers are also discovering entirely new types of reactions. For example, a novel Heck-type azidocarbonylation reaction has been developed that allows for the synthesis of aroyl azides from iodoarenes at room temperature and atmospheric pressure. acs.org The discovery of such transformations expands the synthetic chemist's toolkit for creating valuable chemical building blocks. Furthermore, the recent observation of chemical oscillations in palladium nanoparticles, where they undergo cycles of growth and dissolution, opens up new avenues for controlling catalytic processes and potentially recycling precious metal catalysts more effectively. sciencedaily.com

The ongoing challenge lies in understanding and controlling these new reactive pathways. The design of specific ligands plays a crucial role in steering the outcome of palladium-catalyzed reactions, enabling transformations of previously unreactive substrates or achieving higher selectivity. nih.govresearchgate.net The ultimate goal is to develop a predictable and versatile platform of catalytic methods that can be used to synthesize any desired molecule with high efficiency and minimal waste, addressing key challenges in medicine, materials science, and energy. eurekalert.org

常见问题

Q. What are the standard protocols for synthesizing lithium tetrachloropalladate(II) in a laboratory setting?

Lithium tetrachloropalladate(II) is synthesized by dissolving equimolar amounts of anhydrous lithium chloride (LiCl) and palladium(II) chloride (PdCl₂) in polar solvents such as methanol, ethanol, or acetic acid under inert conditions. The mixture is stirred overnight at room temperature to ensure complete dissolution and complexation, typically yielding a 0.1 M solution for immediate use in catalysis .

Q. How should lithium tetrachloropalladate(II) be stored to maintain its stability for catalytic applications?

The compound is moisture-sensitive and must be stored in airtight containers under anhydrous conditions, ideally in a desiccator with a drying agent (e.g., silica gel). Exposure to humidity or acidic environments should be avoided to prevent decomposition into PdCl₂ or other inactive species .

Q. What role does lithium tetrachloropalladate(II) play in cross-coupling reactions?

As a palladium source, it acts as a homogeneous catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions). The lithium ion stabilizes the chloropalladate anion, enhancing solubility in organic solvents and facilitating electron transfer during catalytic cycles .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when lithium tetrachloropalladate(II) exhibits inconsistent catalytic activity?

Systematic optimization involves:

- Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) to balance solubility and reactivity.

- Moisture control : Use molecular sieves or gloveboxes to exclude water, as hydration degrades catalytic activity .

- Temperature gradients : Evaluate activity at 25–80°C to identify thermally activated pathways.

- Additive screening : Introduce ligands (e.g., phosphines) to stabilize Pd intermediates and reduce aggregation .

Q. What spectroscopic techniques are recommended for characterizing lithium tetrachloropalladate(II)’s structure and purity?

- UV-Vis spectroscopy : Confirm the presence of [PdCl₄]²⁻ via absorption bands at 220–250 nm.

- X-ray diffraction (XRD) : Analyze crystalline samples to verify the tetragonal geometry of the PdCl₄²⁻ complex .

- Inductively Coupled Plasma (ICP) : Quantify Pd and Li content to assess stoichiometric purity.

- FT-IR : Identify vibrational modes of Pd-Cl bonds (300–400 cm⁻¹) and rule out hydroxide contamination .

Q. How should researchers resolve discrepancies in reported catalytic efficiencies of lithium tetrachloropalladate(II)?

- Replicate synthesis protocols : Ensure anhydrous conditions and stoichiometric ratios match literature methods .

- Benchmark against analogs : Compare turnover numbers (TONs) with potassium tetrachloropalladate(II) to isolate lithium’s role in solubility vs. activity .

- Post-reaction analysis : Use TEM or XPS to detect Pd nanoparticle formation, which may indicate catalyst decomposition under specific conditions .

Q. What safety protocols are critical when handling lithium tetrachloropalladate(II) in moisture-sensitive reactions?

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste management : Collect Pd-containing waste separately and neutralize with reducing agents (e.g., sodium borohydride) before disposal via certified hazardous waste services .

- Ventilation : Use fume hoods to avoid inhalation of PdCl₂ dust during weighing .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。